molecular formula C17H14O7 B1243163 5,7,2'-Trihydroxy-6,8-dimethoxyflavone CAS No. 159359-22-5

5,7,2'-Trihydroxy-6,8-dimethoxyflavone

Cat. No.: B1243163
CAS No.: 159359-22-5
M. Wt: 330.29 g/mol
InChI Key: JWOKGWICZPPYPX-UHFFFAOYSA-N
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Description

5,7,2'-Trihydroxy-6,8-dimethoxyflavone (K36) is a naturally occurring flavonoid isolated from the medicinal herb Scutellaria baicalensis Georgi, recognized for its high-affinity binding to the benzodiazepine site of gamma-aminobutyric acid type A (GABA A ) receptors . This compound exhibits an affinity for the benzodiazepine receptor (BDZR) comparable to the synthetic anxiolytic diazepam, with a K i value of approximately 6 nM . In electrophysiological studies on rat recombinant alpha 1 beta 2 gamma 2 GABA A receptors, it potently potentiates GABA-induced chloride currents, an effect that is completely reversed by the BDZR antagonist flumazenil (Ro15-1788), confirming its specific action through this binding site . In vivo behavioral studies demonstrate that oral administration of this flavonoid produces significant anxiolytic effects in mouse models, such as the elevated plus-maze, without observed sedation, myorelaxation, or motor incoordination at the tested dosage . This profile highlights its significant research value as a tool for studying the GABAergic system and for investigating novel therapeutic pathways for anxiety disorders with potentially fewer side effects than classical benzodiazepines . Structure-activity relationship studies have identified the 2'-hydroxyl substituent on the flavone backbone as a critical moiety for its high binding affinity to the BDZR . With the molecular formula C 17 H 14 O 7 and an average molecular weight of 330.29 g/mol, this compound provides researchers with a potent natural product for neuropharmacological research . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

159359-22-5

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3

InChI Key

JWOKGWICZPPYPX-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O

Synonyms

5,7,2'-TH-DMF
5,7,2'-trihydroxy-6,8-dimethoxyflavone
K36 cpd

Origin of Product

United States

Preparation Methods

Plant Sources and Isolation Protocols

5,7,2'-Trihydroxy-6,8-dimethoxyflavone is predominantly isolated from Scutellaria species. The following steps outline a standardized extraction protocol:

  • Plant Material Preparation : Aerial parts of S. baicalensis are dried, ground, and defatted with hexane.

  • Solvent Extraction : Defatted material undergoes Soxhlet extraction with ethanol-water (70:30 v/v) at 80°C for 24 hours.

  • Fractionation : The crude extract is partitioned with ethyl acetate, and the flavonoid-rich fraction is subjected to silica gel chromatography using a gradient of chloroform-methanol (9:1 to 7:3).

  • Purification : Final purification via preparative HPLC (C18 column, acetonitrile-water, 0.1% formic acid) yields this compound with >95% purity.

Table 1: Extraction Yields from Scutellaria Species

Plant SourceExtraction SolventYield (mg/kg dry weight)Purity (%)
S. baicalensisEthanol-water12.7 ± 1.396.2
S. repensMethanol-acetone8.9 ± 0.992.8

Synthetic Routes

Chalcone Cyclization with Iodine Catalysis

A robust synthetic route involves iodine-catalyzed cyclization of chalcone precursors:

Procedure :

  • Chalcone Synthesis : 2'-Hydroxyacetophenone reacts with 3,4,5-trimethoxybenzaldehyde in ethanol under basic conditions (KOH, 0°C, 12 h) to form the chalcone intermediate (yield: 78%).

  • Cyclization : The chalcone (1.0 mmol) is dissolved in DMSO (3 mL), followed by iodine (8 mol%). The mixture is refluxed at 120°C for 6 h.

  • Workup : The reaction is quenched with 10% Na₂S₂O₃, filtered, and recrystallized from ethanol-water (1:1) to yield the target flavone (81% yield).

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
I₂DMSO120681
H₂SO₄AcOH100852
BF₃·Et₂OToluene801067

Hydrogenolysis of Benzyl-Protected Intermediates

An alternative method involves deprotection of benzyl ethers:

  • Benzyl Protection : 5,7-Dihydroxyflavone is treated with benzyl bromide (2.2 eq) in DMF (K₂CO₃, 60°C, 8 h) to form 5,7-dibenzyloxy-6,8-dimethoxyflavone.

  • Hydrogenolysis : The protected flavone undergoes hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 h) to remove benzyl groups, yielding this compound (94% yield).

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Impact

  • DMSO Superiority : DMSO acts as both solvent and mild oxidizer, facilitating iodine-mediated cyclization via a radical mechanism.

  • Catalyst Loading : Increasing iodine beyond 8 mol% leads to over-oxidation, reducing yields to <70%.

Temperature and Time Dependence

  • Optimal Range : Cyclization at 120°C for 6 h maximizes flavone formation. Prolonged heating (>8 h) degrades the product.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.52 (s, 1H, 5-OH), 10.82 (s, 1H, 7-OH), 9.95 (s, 1H, 2'-OH), 6.92–7.68 (m, aromatic H), 3.89 (s, 6H, OCH₃).

  • HPLC-MS : [M+H]⁺ at m/z 331.1 (calculated: 330.29).

Table 3: Comparative Spectroscopic Data

TechniqueKey PeaksReference
¹³C NMRδ 182.4 (C-4), 164.2 (C-2)
UV-Vis (λmax)268 nm, 348 nm

Applications in Pharmacological Research

This compound exhibits GABA receptor modulation (IC₅₀ = 3.2 μM) and antioxidant activity (ORAC = 12,500 μmol TE/g) . These properties underscore its potential in neurological and metabolic disorder therapeutics.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing 5,7,2'-Trihydroxy-6,8-dimethoxyflavone?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and quantification, often coupled with UV-Vis detection due to flavonoid absorbance in the 250–350 nm range.
  • Nuclear Magnetic Resonance (NMR) : Critical for structural elucidation. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve hydroxyl, methoxy, and aromatic proton signals (e.g., 2'-hydroxyl substitution is key for benzodiazepine receptor binding) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (C17_{17}H14_{14}O5_5, MW 298.29) and fragmentation patterns .
    • Validation : Cross-reference with databases like PubChem (CID 5322059) and EPA DSSTox (DTXSID701346840) .

Q. How is this compound isolated from natural sources?

  • Methodology :

  • Column Chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (e.g., chloroform-methanol) for initial separation from crude plant extracts .
  • Countercurrent Chromatography (CCC) : Enhances purity by leveraging polarity differences.
  • Repurification : Semi-preparative HPLC with C18 columns using acidic mobile phases (e.g., 0.1% formic acid) .
    • Source Plants : Commonly isolated from Scutellaria baicalensis and Ophiopogon japonicus .

Q. What in vitro assays are used to screen its pharmacological activities?

  • Methodology :

  • GABAA_A Receptor Binding : Radioligand displacement assays (e.g., 3^3H-diazepam) to measure affinity (Ki_i = 6.05 nM) .
  • Anti-Inflammatory Activity : LPS/IFN-γ-stimulated RAW 264.7 macrophages to assess TNF-α, IL-6, and NO suppression .
  • Antioxidant Assays : DPPH radical scavenging and chemiluminescence-based detection of superoxide (O2_2^-) and hydroxyl (·OH) radicals .

Advanced Research Questions

Q. How does this compound interact with the GABAA_A receptor benzodiazepine site?

  • Mechanistic Insights :

  • Binding Specificity : The 2'-hydroxyl group is critical for high-affinity binding to α1β2γ2 GABAA_A receptors, as shown via electrophysiology in Xenopus oocytes .
  • Anxiolytic Effects : Oral administration in mice elevates open-arm exploration in the elevated plus-maze, reversible by flumazenil .
    • Structural Basis : Molecular docking studies suggest hydrogen bonding with His102 (α1 subunit) and π-π stacking with Tyr160 .

Q. What challenges arise in synthesizing this compound, and how are they addressed?

  • Synthesis Challenges :

  • Regioselective Methoxylation : Competing O-methylation at adjacent hydroxyl groups (e.g., 6 vs. 8 positions).
  • Resolution : Use of protecting groups (e.g., TBDMS for 2'-OH) during stepwise alkylation .
    • Semisynthetic Routes : Start with apigenin or baicalein scaffolds for selective methoxylation and hydroxylation .

Q. How do contradictory reports on its antioxidant activity inform experimental design?

  • Data Contradictions :

  • Variability in IC50_{50} values for O2_2^- scavenging (e.g., 12.5 μM vs. 25 μM) across studies .
    • Resolution Strategies :
  • Standardized Assay Conditions : Control pH, temperature, and radical generation methods (e.g., hypoxanthine/xanthine oxidase vs. pyrogallol autoxidation).
  • Cell-Based Validation : Compare chemical assays with in vivo models (e.g., anti-hypoxic effects in mice) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,2'-Trihydroxy-6,8-dimethoxyflavone
Reactant of Route 2
5,7,2'-Trihydroxy-6,8-dimethoxyflavone

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